molecular formula C18H13N3OS2 B13671187 (5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One

(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One

Cat. No.: B13671187
M. Wt: 351.4 g/mol
InChI Key: XOLMRFUGOINFDQ-MHWRWJLKSA-N
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Description

(Z)-5-(Quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(Quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one typically involves the condensation of quinoline derivatives with thiazole and thiophene moieties. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(Quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(Quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, (Z)-5-(Quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of (Z)-5-(Quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(Quinolin-6-ylmethylene)-2-aminothiazol-4(5H)-one
  • (Z)-5-(Quinolin-6-ylmethylene)-2-((phenylmethyl)amino)thiazol-4(5H)-one
  • (Z)-5-(Quinolin-6-ylmethylene)-2-((pyridin-2-ylmethyl)amino)thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (Z)-5-(Quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one stands out due to its unique combination of quinoline, thiazole, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13N3OS2

Molecular Weight

351.4 g/mol

IUPAC Name

(5E)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10+

InChI Key

XOLMRFUGOINFDQ-MHWRWJLKSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C/3\C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Origin of Product

United States

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